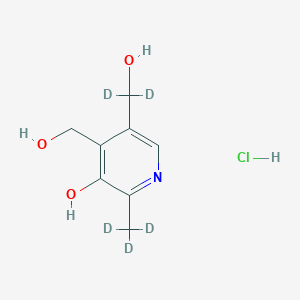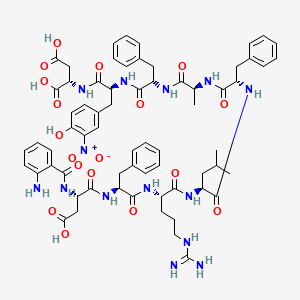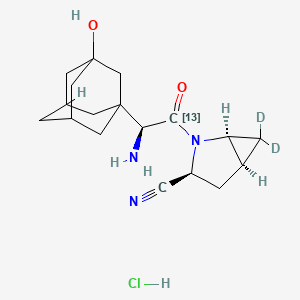
Saxagliptin-13C,d2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saxagliptin-13C,d2 (hydrochloride) is a stable isotope-labeled compound, specifically a 13C- and deuterium-labeled version of Saxagliptin. Saxagliptin is a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. The labeling with 13C and deuterium makes Saxagliptin-13C,d2 (hydrochloride) particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of 13C and deuterium into the Saxagliptin molecule. This is typically achieved through multi-step organic synthesis, starting with the preparation of labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods: Industrial production of Saxagliptin-13C,d2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production must adhere to stringent quality control measures to ensure the consistency and stability of the labeled compound .
Análisis De Reacciones Químicas
Types of Reactions: Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can replace certain atoms or groups within the molecule with others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may involve the use of halogenating agents or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Saxagliptin-13C,d2 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Saxagliptin.
Biology: Employed in metabolic studies to trace the pathways and interactions of Saxagliptin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Saxagliptin.
Industry: Applied in the development and validation of analytical methods for drug testing and quality control
Mecanismo De Acción
Saxagliptin-13C,d2 (hydrochloride) exerts its effects by inhibiting dipeptidyl peptidase 4 (DPP-4). DPP-4 is responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of these hormones, enhancing insulin secretion and reducing glucagon release in a glucose-dependent manner. This leads to improved glycemic control in patients with type 2 diabetes .
Comparación Con Compuestos Similares
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action.
Vildagliptin: Also a DPP-4 inhibitor used for the treatment of type 2 diabetes.
Linagliptin: A DPP-4 inhibitor with a longer half-life compared to Saxagliptin
Uniqueness of Saxagliptin-13C,d2 (hydrochloride): The incorporation of 13C and deuterium into Saxagliptin-13C,d2 (hydrochloride) makes it unique for use in detailed pharmacokinetic and metabolic studies. The stable isotopes allow for precise tracking and quantification in various analytical techniques, providing valuable insights into the drug’s behavior in biological systems .
Propiedades
Fórmula molecular |
C18H26ClN3O2 |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,16+1; |
Clave InChI |
TUAZNHHHYVBVBR-KIZCCTKRSA-N |
SMILES isomérico |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)
![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)



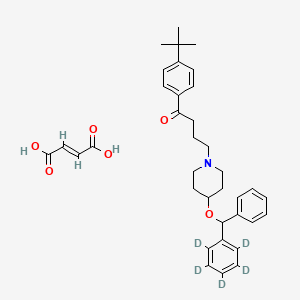

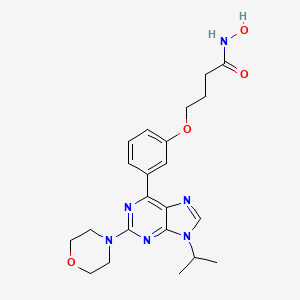
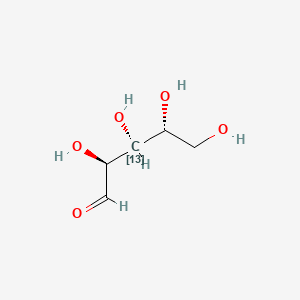

![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12399628.png)
![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
